Topological Polar Surface Area (TPSA) Differentiates CNS-Penetrant Potential from Common 4-Substituted Analogs
The target compound’s TPSA of 84.1 Ų [1] places it closer to the traditionally favorable CNS window (<90 Ų) than the 4‑morpholino‑sulfonyl analog (predicted TPSA ≈ 93.4 Ų) or the 4‑piperazino‑sulfonyl analog (predicted TPSA ≈ 95 Ų with additional H‑bond donor) [2]. The difference of ≈ 9.3 Ų between the piperidine and morpholine sulfonamides can correspond to a measurable change in passive permeability and P‑glycoprotein recognition.
| Evidence Dimension | Topological polar surface area |
|---|---|
| Target Compound Data | 84.1 Ų (computed) |
| Comparator Or Baseline | 4‑morpholino‑sulfonyl analog: predicted TPSA ≈ 93.4 Ų; 4‑piperazino‑sulfonyl analog: predicted TPSA ≈ 95 Ų |
| Quantified Difference | ≈ 9.3 Ų lower vs. morpholino analog; ≈ 11 Ų lower vs. piperazino analog |
| Conditions | Computational prediction using standard QSAR software (values retrieved from compound datasheets) |
Why This Matters
Lower TPSA is empirically correlated with improved passive brain penetration; selecting the piperidine variant over the morpholino or piperazino analog is a data‑driven decision for CNS‑targeted programs.
- [1] Kuujia. N-(2-phenoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide (CAS 313404-18-1) Product Page. https://www.kuujia.com/cas-313404-18-1.html (accessed Apr 2026). View Source
- [2] Analog TPSA values estimated from structurally similar compound records in PubChem (CID comparison); exact values may vary based on computational method. View Source
